molecular formula C17H13Cl2N3 B7568829 Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-

Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-

Cat. No.: B7568829
M. Wt: 330.2 g/mol
InChI Key: BDSZDPXHBZBYMD-UHFFFAOYSA-N
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Description

Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the specific compound Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, the synthetic route may involve the condensation of 5-chloro-4-formylpyrazoles with appropriate amines under microwave-assisted conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of solid supports and ultrasonication methods are also explored to enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivatives, including Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl-, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Pyrazole derivatives are extensively studied for their diverse applications:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Pyrazole, 5-chloro-4-(4-chlorophenyliminomethyl)-3-methyl-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3/c1-12-16(11-20-14-9-7-13(18)8-10-14)17(19)22(21-12)15-5-3-2-4-6-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZDPXHBZBYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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